molecular formula C16H20ClNO4 B2474920 Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)-3-chlorobenzoate CAS No. 2380033-72-5

Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)-3-chlorobenzoate

Cat. No.: B2474920
CAS No.: 2380033-72-5
M. Wt: 325.79
InChI Key: YCNZNFINQNKVPV-UHFFFAOYSA-N
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Description

Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)-3-chlorobenzoate is a complex organic compound with a unique structure that includes a cyclopropyl group, a tert-butoxycarbonyl (Boc) protected amine, and a chlorobenzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)-3-chlorobenzoate typically involves multiple steps. One common method includes the protection of an amine group with a tert-butoxycarbonyl (Boc) group, followed by the formation of a cyclopropyl ring and subsequent esterification with 3-chlorobenzoic acid . The reaction conditions often involve the use of bases such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)-3-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)-3-chlorobenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)-3-chlorobenzoate involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group. This amine can then participate in various biochemical pathways, including enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)-3-chlorobenzoate is unique due to its combination of a cyclopropyl ring and a chlorobenzoate ester, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

methyl 3-chloro-4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO4/c1-15(2,3)22-14(20)18-16(7-8-16)11-6-5-10(9-12(11)17)13(19)21-4/h5-6,9H,7-8H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNZNFINQNKVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=C(C=C(C=C2)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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